tert-Butyl (R)-(1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate
Description
tert-Butyl (R)-(1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate is a carbamate-protected amine derivative featuring a cyclohexane ring substituted with a hydroxymethyl group and an ethyl chain with (R)-stereochemistry. This compound is significant in organic synthesis and pharmaceutical development, particularly as an intermediate for chiral molecules. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enabling selective reactions in multi-step syntheses .
Properties
IUPAC Name |
tert-butyl N-[(1R)-1-[4-(hydroxymethyl)cyclohexyl]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO3/c1-10(15-13(17)18-14(2,3)4)12-7-5-11(9-16)6-8-12/h10-12,16H,5-9H2,1-4H3,(H,15,17)/t10-,11?,12?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAWRTRJAJDVTC-VOMCLLRMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CC1)CO)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCC(CC1)CO)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101129177 | |
| Record name | Carbamic acid, [(1R)-1-[4-(hydroxymethyl)cyclohexyl]ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101129177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
672314-62-4 | |
| Record name | Carbamic acid, [(1R)-1-[4-(hydroxymethyl)cyclohexyl]ethyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=672314-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, [(1R)-1-[4-(hydroxymethyl)cyclohexyl]ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101129177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It is a carbamate derivative, and carbamates are known to interact with various biological targets, including enzymes and receptors. The specific target would depend on the structure and functional groups of the compound.
Mode of Action
Carbamates in general are known to interact with their targets through the carbamate group, which can form stable but reversible bonds with amino acid residues in the target proteins. The specific mode of action would depend on the structure of the compound and the nature of its target.
Biochemical Pathways
For example, some carbamates inhibit the enzyme acetylcholinesterase, affecting the cholinergic pathway.
Pharmacokinetics
Carbamates are generally well absorbed and distributed in the body, and they are metabolized primarily in the liver.
Result of Action
For example, carbamates that inhibit acetylcholinesterase can lead to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged stimulation of cholinergic receptors.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. For example, the stability of carbamates can be affected by the pH of the environment, with higher stability observed at neutral to slightly acidic pH.
Biochemical Analysis
Biological Activity
tert-Butyl (R)-(1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate is a chemical compound with significant potential in medicinal chemistry, particularly as a cyclic dependent kinase inhibitor. Its unique structure, characterized by a tert-butyl group, a hydroxymethyl group attached to a cyclohexyl ring, and an ethyl carbamate moiety, positions it as a versatile building block in organic synthesis and drug development.
- Molecular Formula : C14H27NO3
- Molecular Weight : 257.37 g/mol
- CAS Number : 672314-62-4
Biological Activity Overview
Research indicates that this compound exhibits potential biological activities, particularly in the context of cancer therapy and inflammation modulation. The compound has been identified as a candidate for inhibition of cell proliferation through its action on cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.
The compound interacts with various biological targets, including enzymes involved in cell cycle regulation. Preliminary studies suggest that it may inhibit CDK activity, thus potentially influencing tumor growth and progression.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate | Similar hydroxymethyl and carbamate groups | Potentially similar kinase inhibition |
| tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate | Aminomethyl instead of hydroxymethyl | Different biological profile |
| tert-Butyl (4-hydroxycyclohexyl)carbamate | Lacks ethyl substitution | May exhibit different solubility and reactivity |
| tert-butyl (cis-4-hydroxycyclohexyl)carbamate | Cis configuration affects sterics | Variations in binding affinity |
Study 1: Inhibition of Cyclin-Dependent Kinases
A study evaluated the inhibitory effects of this compound on CDK6. The results indicated that the compound binds to the kinase-inactive conformation, influencing its activity and selectivity against other kinases. This interaction is crucial for developing targeted therapies in oncology.
Scientific Research Applications
tert-Butyl (R)-(1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate is a chemical compound with applications in medicinal chemistry and organic synthesis. It has a molecular formula of C13H25NO3 and a molecular weight of approximately 241.35 g/mol.
Scientific Applications
Organic Synthesis this compound is a building block in organic synthesis and is used in palladium-catalyzed synthesis of N-Boc-protected anilines. It can be used to form diverse derivatives.
Enzymatic Kinetic Resolution The compound is used as a key intermediate in the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, which is achieved via a lipase-catalyzed transesterification reaction. This enzymatic process can show enantioselectivity (E > 200). The (R)- and (S)-tert-butyl 2-(1-hydroxyethyl)phenylcarbamate are easily transformed into the corresponding (R)- and (S)-1-(2-aminophenyl)ethanols.
Medicinal Chemistry Research suggests that this compound may have potential biological activities and has been studied for its role as a cyclic dependent kinase inhibitor, suggesting its utility in cancer therapy by inhibiting cell proliferation. Additionally, compounds with similar structures have shown promise in modulating biological pathways related to inflammation and neuroprotection.
Interaction Studies Interaction studies with this compound have shown potential binding affinity to various biological targets. Preliminary studies suggest that it may interact with enzymes involved in cell cycle regulation, potentially influencing their activity and providing insights into therapeutic mechanisms.
Structural Comparison
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate | Similar hydroxymethyl and carbamate groups | Potentially similar kinase inhibition |
| tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate | Aminomethyl instead of hydroxymethyl | Different biological profile |
| tert-Butyl (4-hydroxycyclohexyl)carbamate | Lacks ethyl substitution | May exhibit different solubility and reactivity |
| tert-butyl (cis-4-hydroxycyclohexyl)carbamate | Cis configuration affects sterics | Variations in binding affinity |
Comparison with Similar Compounds
Isomeric and Stereochemical Variants
- tert-Butyl (cis-4-(hydroxymethyl)cyclohexyl)carbamate ([223131-01-9]) :
This cis-isomer differs in the spatial orientation of the hydroxymethyl group on the cyclohexane ring. The cis configuration may alter solubility and hydrogen-bonding capacity compared to the trans counterpart, impacting crystallization and bioavailability . - This modification is critical in drug design for enhancing target binding or solubility .
Substitution Patterns on the Cyclohexane Ring
Ring System Modifications
- tert-Butyl (cis-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate ([1923238-60-1]) :
Replacing cyclohexane with a tetrahydropyran ring introduces an oxygen atom, enhancing hydrophilicity and altering conformational flexibility. Such changes influence metabolic stability and membrane permeability .
Physicochemical and Pharmacological Properties
- Hydrophobicity (LogP) :
The hydroxymethyl group in the target compound reduces LogP compared to analogs with halogenated or aromatic substituents (e.g., bromophenyl in ), improving aqueous solubility. - Stereochemical Impact :
The (R)-configuration in the ethyl chain may confer enantioselective interactions with biological targets, a critical factor in chiral drug development . - Synthetic Utility : tert-Butyl carbamates with pyrimidine or piperazine substituents (e.g., ) are intermediates in kinase inhibitors, highlighting the role of substituents in directing pharmacological activity.
Q & A
Q. What are the standard synthetic routes for preparing tert-Butyl (R)-(1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate, and how can purity be optimized?
Methodological Answer: The compound is typically synthesized via multi-step reactions involving Boc-protected intermediates. For example:
- Step 1: Coupling of tert-butyl carbamate with a cyclohexyl precursor using NaHCO₃ in THF to introduce the Boc group .
- Step 2: Functionalization of the cyclohexyl moiety (e.g., hydroxymethylation) under controlled conditions to retain stereochemistry .
- Purification: Column chromatography (silica gel, EtOAc/hexane gradient) is standard, but recrystallization may improve crystallinity .
- Key Challenge: Minimize racemization during Boc protection by maintaining anhydrous conditions and low temperatures (0–5°C) .
Q. Which analytical techniques are critical for characterizing this compound’s structural and stereochemical integrity?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry. For example, tert-butyl protons appear as a singlet at ~1.36 ppm, while cyclohexyl protons show distinct coupling patterns (e.g., δ 3.52–3.56 ppm for hydroxymethyl groups) .
- Mass Spectrometry (ESI+): Molecular ion peaks (e.g., m/z 356 [M + H]⁺) validate molecular weight .
- Chiral HPLC: Essential for verifying the (R)-configuration using a Chiralpak AD-H column (hexane/isopropanol, 90:10) .
Q. How should this compound be stored to ensure stability, and what are its known degradation pathways?
Methodological Answer:
- Storage: Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis of the carbamate group .
- Degradation Pathways:
Advanced Research Questions
Q. How can this compound serve as an intermediate in designing bioactive molecules (e.g., enzyme inhibitors or receptor antagonists)?
Methodological Answer:
- Pharmacophore Integration: The cyclohexyl-hydroxymethyl moiety enhances lipid solubility, enabling blood-brain barrier penetration in CNS targets. Couple with pyrimidine/piperazine scaffolds (e.g., via Buchwald-Hartwig amination) to target kinases or GPCRs .
- Case Study: A derivative showed CCR2 antagonism after iodolactamization of a similar carbamate intermediate .
Q. What strategies resolve contradictions in stereochemical assignments reported for analogous carbamates?
Methodological Answer:
- X-ray Crystallography: Definitive proof of configuration via single-crystal analysis (e.g., CCDC deposition for tert-butyl (trans-2-hydroxycyclohexyl)carbamate) .
- Comparative NMR: Diastereotopic protons in the cyclohexyl ring (e.g., δ 1.65–2.30 ppm splitting patterns) distinguish (R) vs. (S) configurations .
Q. How can researchers optimize reaction yields when scaling up synthesis?
Methodological Answer:
- Catalyst Screening: Replace Fe powder (used in nitro reduction ) with Pd/C or Raney Ni for higher reproducibility.
- Solvent Optimization: Switch from THF to DMF in coupling steps to enhance solubility of polar intermediates .
Q. What methodologies address poor aqueous solubility in biological assays?
Methodological Answer:
Q. How can mechanistic insights into Boc deprotection be applied to improve synthetic efficiency?
Methodological Answer:
Q. What green chemistry approaches reduce waste in purification?
Methodological Answer:
Q. What safety protocols are critical for handling this compound in a laboratory setting?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
